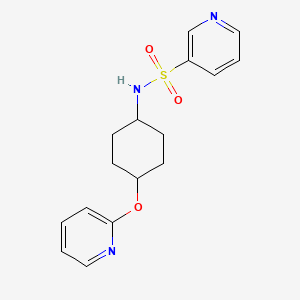

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide

Beschreibung

N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a bicyclic sulfonamide derivative featuring a trans-configured cyclohexyl core substituted with a pyridin-2-yloxy group and a pyridine-3-sulfonamide moiety.

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-23(21,15-4-3-10-17-12-15)19-13-6-8-14(9-7-13)22-16-5-1-2-11-18-16/h1-5,10-14,19H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTYSYHIFVRCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide typically involves a multi-step process. One common route starts with the preparation of the pyridin-2-yloxy group, which is then attached to a cyclohexyl ring through an ether linkage. The cyclohexyl ring is further functionalized to introduce the sulfonamide group at the pyridine-3 position.

The reaction conditions for this synthesis often include:

Solvents: Commonly used solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be employed to facilitate the reactions.

Temperature: Reaction temperatures can vary, typically ranging from room temperature to 100°C, depending on the specific step.

Industrial Production Methods: For large-scale industrial production, the process may be optimized for efficiency and cost-effectiveness. This could involve:

High-throughput synthesis techniques to increase yield and reduce reaction times.

Continuous flow reactors to enhance reaction control and scalability.

Use of renewable or less hazardous reagents to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound's functional groups can participate in substitution reactions with nucleophiles or electrophiles.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), typically under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like triethylamine (Et3N).

Oxidation products may include oxidized derivatives of the pyridine or cyclohexyl groups.

Reduction products might involve the conversion of sulfonamide groups to amines.

Substitution reactions can lead to a variety of functionalized derivatives, depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new catalysts, ligands, and organic materials.

Biology and Medicine: In biology and medicine, this compound's sulfonamide group is of particular interest due to its potential as an antimicrobial agent. Researchers are exploring its use in designing drugs that target specific enzymes or receptors involved in various diseases.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate conversion and disrupting biological pathways. The pyridine and sulfonamide groups contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide and related compounds:

Key Observations from Comparative Analysis

Electronic and Steric Effects

- Chlorophenyl and Pyrazole Derivatives (Compound 25): The inclusion of a 4-chlorophenyl carbamoyl group and a trimethylpyrazole substituent () introduces significant steric bulk and electron-withdrawing effects compared to the target compound.

- Fluorinated Pyrimidine Analogs : The substitution of pyridin-2-yloxy with 5-fluoropyrimidin-2-yloxy () adds electronegativity, which may alter hydrogen-bonding interactions with biological targets. Fluorine’s small size preserves steric compatibility while modulating electronic properties .

- Phenylsulfonyl Propanamide () : Replacing pyridine-3-sulfonamide with a phenylsulfonyl-propanamide chain introduces a flexible linker and a bulkier aromatic group. This modification could reduce binding specificity but improve metabolic stability due to decreased reactivity of the sulfonyl group .

Thermal Stability

- Compound 25 () exhibits a melting point of 178–182°C, suggesting moderate thermal stability. The fluorinated chromenone derivative () has a higher melting point (211–214°C), likely due to extended aromatic stacking and hydrogen-bonding networks involving the chromenone and pyrazolopyrimidine moieties .

Implications for Pharmacological Potential

While biological activity data for the target compound are unavailable, structural trends from analogs suggest:

- Pyridine vs. Pyrimidine Substitution : Pyrimidine-containing derivatives (e.g., ) may offer enhanced DNA/RNA targeting due to their resemblance to nucleotide bases.

- Sulfonamide vs. Carbamoyl Functional Groups : Sulfonamides generally exhibit stronger acidity (pKa ~1–2) compared to carbamates (pKa ~8–10), influencing ionization state and bioavailability .

- Fluorination : Fluorine atoms () improve metabolic stability and binding affinity through electronegative and hydrophobic effects .

Biologische Aktivität

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₉N₃O₃S

- Molecular Weight : 333.4 g/mol

- CAS Number : 2034255-08-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antibacterial and anticancer activities.

- Receptor Modulation : The pyridine and cyclohexyl moieties may enhance binding affinity to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- In vitro Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC₅₀ values ranging from 0.87 to 12.91 μM . These values suggest a higher efficacy compared to traditional chemotherapeutic agents like 5-Fluorouracil.

| Compound Name | Cell Line | IC₅₀ (μM) | Comparison with Control |

|---|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 | Better than 5-FU (17.02 μM) |

| This compound | MDA-MB-231 | 1.75 - 9.46 | Better than 5-FU (11.73 μM) |

Neuroprotective Effects

Research has suggested that this compound may also have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It promotes the clearance of alpha-synuclein aggregates, which are implicated in neurodegeneration.

Study on Anticancer Properties

A study published in MDPI highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of caspase pathways. The increase in caspase 9 levels in treated MCF-7 cells indicates a mechanism involving programmed cell death .

Neuroprotective Mechanism

In another study focusing on neurodegenerative conditions, the compound was shown to interact with dopamine receptors, enhancing neuroprotection against dopaminergic neuron degeneration . This suggests potential applications for treating conditions like Parkinson's disease.

Q & A

Basic Research Questions

Q. How can researchers optimize the sulfonamide coupling reaction during synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide?

- Methodological Answer : Use 3-picoline or 3,5-lutidine as a base with a catalytic amount of N-arylsulfilimine to enhance reaction efficiency. This approach minimizes impurities and improves yields by stabilizing intermediates. For example, Dow AgroSciences demonstrated that 3-picoline accelerates coupling between sulfonyl chlorides and amines, achieving >90% purity in analogous sulfonamide syntheses .

Q. What purification strategies are effective for isolating the target compound from byproducts?

- Methodological Answer : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate stereoisomers. Post-purification, confirm homogeneity via HPLC (C18 column, acetonitrile/water mobile phase). Evidence from analogous cyclohexyl sulfonamide syntheses highlights the importance of solvent polarity adjustments to resolve diastereomers .

Q. How can the stereochemistry of the (1r,4r)-cyclohexyl group be experimentally validated?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive confirmation. For example, Acta Crystallographica Section E studies resolved similar sulfonamide structures by growing crystals in ethanol/water mixtures and analyzing bond angles/NOESY correlations . Alternative methods include 2D-NMR (e.g., ROESY) to detect spatial proximity of protons on the cyclohexyl ring .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB 3E4) . Parameterize the sulfonamide’s partial charges via density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (kon/koff) .

Q. What strategies resolve contradictory cytotoxicity data between in vitro and ex vivo models?

- Methodological Answer : Conduct metabolite profiling using LC-MS to identify degradation products in biological matrices. Compare stability in PBS vs. serum-containing media. Adjust assay conditions (e.g., hypoxia vs. normoxia) to mimic physiological environments. Marine-derived sulfonamide studies emphasize the need for metabolic pathway mapping to reconcile activity discrepancies .

Q. How do substituents on the pyridine ring influence the compound’s solubility and bioavailability?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the pyridine 4-position. Measure logP values via shake-flask method and correlate with Caco-2 permeability assays. Patent data for similar sulfonamides show trifluoromethyl groups enhance membrane permeability but reduce aqueous solubility, necessitating prodrug strategies .

Data Contradiction Analysis

Q. How should researchers address inconsistent enzymatic inhibition results across different batches?

- Methodological Answer : Perform batch-to-batch purity analysis via NMR and HRMS to detect trace impurities (e.g., unreacted sulfonyl chloride). Re-test inhibition using standardized enzyme concentrations (e.g., 10 nM kinase in 1 mM ATP). Cross-validate with orthogonal assays (e.g., fluorescence polarization) to rule out assay-specific artifacts .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Sulfonamide coupling | 3-picoline, 0.05 eq sulfilimine, 25°C | |

| Purification | Silica gel, 70:30 DCM/MeOH | |

| Stereochemistry validation | SC-XRD (ethanol/water crystals) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.